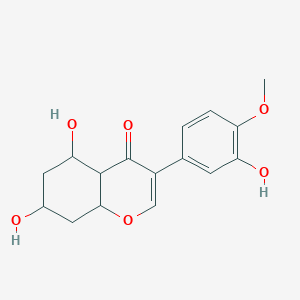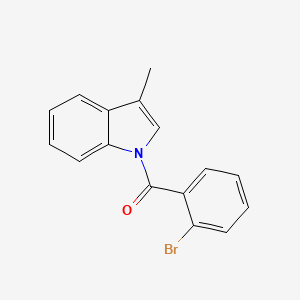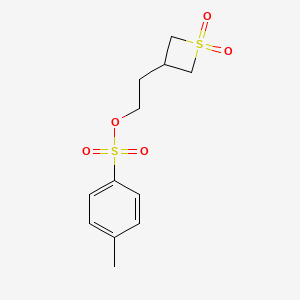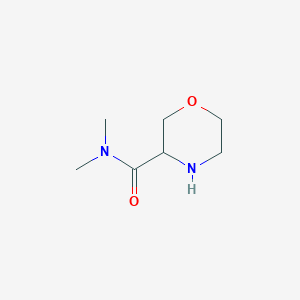
2-Bromo-N-(4-chlorophenyl)-4-((methylsulfonyl)methyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-N-(4-chlorophenyl)-4-((methylsulfonyl)methyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of bromine, chlorine, and a methylsulfonyl group attached to an aniline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(4-chlorophenyl)-4-((methylsulfonyl)methyl)aniline typically involves multiple steps:
Chlorination: The chlorination of the phenyl ring is usually carried out using chlorine gas or other chlorinating agents.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-N-(4-chlorophenyl)-4-((methylsulfonyl)methyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methylsulfonyl group can be oxidized or reduced to form different functional groups.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Stille coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation and reduction can modify the methylsulfonyl group.
Aplicaciones Científicas De Investigación
2-Bromo-N-(4-chlorophenyl)-4-((methylsulfonyl)methyl)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-N-(4-chlorophenyl)-4-((methylsulfonyl)methyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine, chlorine, and methylsulfonyl groups can influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-N-(4-fluorophenyl)-4-((methylsulfonyl)methyl)aniline: Similar structure but with a fluorine atom instead of chlorine.
2-Bromo-N-(4-chlorophenyl)-4-((ethylsulfonyl)methyl)aniline: Similar structure but with an ethylsulfonyl group instead of methylsulfonyl.
Uniqueness
The unique combination of bromine, chlorine, and methylsulfonyl groups in 2-Bromo-N-(4-chlorophenyl)-4-((methylsulfonyl)methyl)aniline imparts specific chemical and biological properties that may not be present in similar compounds. This uniqueness can be leveraged in designing molecules with tailored functionalities for specific applications.
Propiedades
Fórmula molecular |
C14H13BrClNO2S |
|---|---|
Peso molecular |
374.7 g/mol |
Nombre IUPAC |
2-bromo-N-(4-chlorophenyl)-4-(methylsulfonylmethyl)aniline |
InChI |
InChI=1S/C14H13BrClNO2S/c1-20(18,19)9-10-2-7-14(13(15)8-10)17-12-5-3-11(16)4-6-12/h2-8,17H,9H2,1H3 |
Clave InChI |
BOHCVBVIWHYSNA-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)CC1=CC(=C(C=C1)NC2=CC=C(C=C2)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)-2-methyl-3,4-dihydro-2H-quinoline](/img/structure/B12338636.png)
![Tetracyclo[10.2.1.05,14.08,13]pentadecan-15-one](/img/structure/B12338645.png)
![(17S)-17-Ethynyl-2-[[(13S,17R)-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]-6,7,8,9,11,12,13,14,15,16-d](/img/structure/B12338658.png)





